molecular formula C16H19BN2O2 B11724133 6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester

6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester

Cat. No.: B11724133
M. Wt: 282.1 g/mol
InChI Key: MPZXQKRRKLCGDN-UHFFFAOYSA-N
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Description

6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester typically involves the reaction of 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form the desired boronic ester . The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Radical Initiators: Used in hydromethylation reactions.

Major Products

    Biaryls: Formed in Suzuki–Miyaura coupling reactions.

    Alkylated Products: Formed in hydromethylation reactions.

Mechanism of Action

The mechanism of action of 6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester primarily involves its role as a reagent in coupling reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the halide substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester is unique due to its stability and efficiency in coupling reactions. Its ability to form stable intermediates and undergo rapid transmetalation makes it a preferred choice in organic synthesis .

Biological Activity

6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅BNO₂
  • Molecular Weight : 205.06 g/mol
  • Melting Point : 150°C to 152°C
  • Solubility : Insoluble in water

Boronic acids typically exert their biological effects through reversible covalent interactions with diols in biomolecules. This property allows them to modulate various biochemical pathways. The specific mechanism of action for this compound may involve:

  • Inhibition of Proteins : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells.
  • Antiviral Activity : Some studies suggest that boronic acids can disrupt viral replication by interfering with viral enzymes or cellular receptors.

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance.

Antibacterial and Antiviral Properties

Research indicates that boronic acids possess antibacterial and antiviral properties. For example:

  • Antibacterial Activity : Studies have demonstrated that boronic acid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
  • Antiviral Activity : Some derivatives have shown promise against viruses such as HIV and influenza by inhibiting viral entry or replication.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFindings
Boronic acids exhibit anticancer activity by inhibiting proteasome function, leading to apoptosis in cancer cells.
Derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
The compound demonstrated potential as a DYRK1A inhibitor, relevant for neurodegenerative diseases.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of various pyridine-based boronic acids on breast cancer cell lines. Results indicated significant apoptosis induction and reduced cell viability with increasing concentrations of the compound.
  • Case Study on Antiviral Potential :
    • Another investigation focused on the antiviral properties of boronic acid derivatives against influenza virus. The results showed a marked decrease in viral titers in treated cells compared to controls.

Properties

Molecular Formula

C16H19BN2O2

Molecular Weight

282.1 g/mol

IUPAC Name

2-pyridin-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-7-9-13(19-14)12-8-5-6-11-18-12/h5-11H,1-4H3

InChI Key

MPZXQKRRKLCGDN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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